molecular formula C12H20ClNO B3060037 [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride CAS No. 1609402-98-3

[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride

Cat. No.: B3060037
CAS No.: 1609402-98-3
M. Wt: 229.74
InChI Key: XSINSSTWWBNEBG-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl . It is a hydrochloride salt form of [3-(4-Ethylphenoxy)propyl]methylamine, which is characterized by the presence of an ethylphenoxy group attached to a propyl chain, which is further linked to a methylamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethylphenol.

    Ether Formation: 4-ethylphenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-ethylphenoxypropane.

    Amination: The 4-ethylphenoxypropane is then reacted with methylamine under suitable conditions to form [3-(4-Ethylphenoxy)propyl]methylamine.

    Hydrochloride Formation: Finally, the free base [3-(4-Ethylphenoxy)propyl]methylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and effects on biological systems.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [3-(4-Methylphenoxy)propyl]methylamine hydrochloride
  • [3-(4-Isopropylphenoxy)propyl]methylamine hydrochloride
  • [3-(4-Butylphenoxy)propyl]methylamine hydrochloride

Comparison:

  • [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
  • Similar compounds with different alkyl groups (methyl, isopropyl, butyl) may exhibit variations in their physical and chemical properties, such as solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethylphenoxy)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-4-9-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINSSTWWBNEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-98-3
Record name 1-Propanamine, 3-(4-ethylphenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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